![molecular formula C11H8O2 B098230 2-(Furan-2-yl)benzaldehyde CAS No. 16191-32-5](/img/structure/B98230.png)
2-(Furan-2-yl)benzaldehyde
Overview
Description
2-(Furan-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H8O2 . It is also known by other names such as 2-Furan-2-yl-benzaldehyde, 2-(2-furyl)benzaldehyde, and 2-(Fur-2-yl)benzaldehyde . The molecular weight of this compound is 172.18 g/mol .
Synthesis Analysis
The synthesis of 2-(Furan-2-yl)benzaldehyde has been reported in the literature. One known method involves the Vilsmeier reaction from furan using DMF/POCl3 . Another method involves the cleavage of di(furan-2-yl)ethanedione by cyanide in D2O as solvent .
Molecular Structure Analysis
The molecular structure of 2-(Furan-2-yl)benzaldehyde can be represented by the SMILES string O=Cc1cccc(c1)-c2ccco2
. The InChI representation is InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Furan-2-yl)benzaldehyde include a molecular weight of 172.18 g/mol, a XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 172.052429494 g/mol, a monoisotopic mass of 172.052429494 g/mol, a topological polar surface area of 30.2 Ų, a heavy atom count of 13, and a complexity of 179 .
Scientific Research Applications
Antibacterial Agents
2-(Furan-2-yl)benzaldehyde: has been identified as a key compound in the synthesis of novel furan derivatives with potent antibacterial activity . These derivatives are particularly effective against both gram-positive and gram-negative bacteria, addressing the global issue of microbial resistance. The compound’s inclusion in the furan nucleus is a crucial synthetic strategy in medicinal chemistry for developing new drugs.
Pharmaceutical Applications
In the pharmaceutical industry, 2-(Furan-2-yl)benzaldehyde derivatives have shown promise as anticancer, antibacterial, and antifungal agents . The compound’s versatility in chemical synthesis allows for the creation of benzo[b]furan derivatives, which have been extensively studied for their biological activities and potential therapeutic applications.
Resin Production
The compound plays a significant role in the synthesis of furan derivatives for epoxy resins . These resins are derived from bio-renewable monomers like 2-furfural and are used in a wide range of industrial applications due to their sustainable nature and potential to replace traditional phthalic moieties.
Agrochemicals
2-(Furan-2-yl)benzaldehyde: is utilized in the production of agrochemicals . Its derivatives, processed from biomass feedstock, contribute to the development of green and environmentally friendly materials, serving as a key starting material for various agrochemical products.
Lacquers
In the field of coatings, 2-(Furan-2-yl)benzaldehyde derivatives are used to produce lacquers . These lacquers benefit from the environmentally friendly properties of furan compounds, aligning with the modern world’s shift towards sustainable development.
Material Science Research
Recent research in material science has explored the use of 2-(Furan-2-yl)benzaldehyde in the synthesis of polymers and other polymeric materials . The compound’s ability to be obtained from renewable resources makes it an attractive option for developing new materials with an emphasis on green chemistry.
Mechanism of Action
Target of Action
2-(Furan-2-yl)benzaldehyde, a derivative of furan, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics . The primary targets of this compound are bacterial strains, against which it exhibits significant antibacterial activity .
Mode of Action
Furan derivatives, in general, have been known to interact with bacterial cells, disrupting their growth and proliferation . The compound’s interaction with its targets leads to changes in the bacterial cell’s function, ultimately inhibiting its growth .
Biochemical Pathways
The biochemical pathways affected by 2-(Furan-2-yl)benzaldehyde are primarily those involved in bacterial growth and proliferation . The compound’s antibacterial activity suggests that it may interfere with essential biochemical processes within the bacterial cell, leading to its death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The primary result of the action of 2-(Furan-2-yl)benzaldehyde is the inhibition of bacterial growth . This is achieved through the compound’s interaction with bacterial cells, disrupting essential biochemical processes and leading to cell death .
Action Environment
The action of 2-(Furan-2-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by its storage conditions
properties
IUPAC Name |
2-(furan-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378210 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)benzaldehyde | |
CAS RN |
16191-32-5 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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